2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid
Description
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at position 3 with a trifluoromethyl (-CF₃) group. The acetic acid moiety is attached to the nitrogen atom at position 1 of the ring.
Properties
IUPAC Name |
2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-3-12(7(5)15)4-6(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPCXBCBRHSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of an appropriate precursor, often incorporating trifluoroacetic anhydride to introduce the trifluoromethyl group. The reaction typically requires a base such as sodium hydride and is carried out under anhydrous conditions to prevent hydrolysis.
Example Synthesis:
Starting Material: 3-(trifluoromethyl)benzaldehyde.
Cyclization: React with ethyl acetoacetate in the presence of sodium hydride.
Isolation: Purify through recrystallization.
Industrial Production Methods
Industrial synthesis might scale up these reactions, utilizing continuous flow chemistry techniques to enhance yield and safety. Catalysts like palladium on carbon may be employed for selective hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid can undergo:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: Halogenation using N-bromosuccinimide to introduce bromine at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide, sulfuric acid.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
This compound has broad applications:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored in drug development for its anti-inflammatory properties.
Industry: Utilized in the synthesis of fluorinated polymers.
Mechanism of Action
The compound's biological activity is often linked to its ability to interact with enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, particularly involving its trifluoromethyl group which enhances its binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid with four analogs from the evidence, highlighting substituent effects:
Substituent Effects on Properties
- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound is strongly electron-withdrawing, which may increase the acidity of the acetic acid moiety compared to the methyl analog. Its lipophilicity likely enhances membrane permeability, making it advantageous in drug design .
- Methyl (-CH₃) : The methyl-substituted analog (167.16 g/mol) exhibits lower molecular weight and reduced steric hindrance, favoring synthetic accessibility. Its stability at room temperature suggests robustness in storage .
- Methoxycarbonyl (-COOCH₃) : The ester group in adds a hydrolyzable functionality, which could be leveraged for prodrug strategies. Its molecular weight (225.20 g/mol) is higher due to the additional oxygen and methyl groups .
- Dual Substitution (-OH and -CH₃) : The compound in , substituted at positions 4 and 6, demonstrates how substitution patterns beyond position 3 alter hydrogen-bonding capacity and solubility. The hydroxy group may improve aqueous solubility, contrasting with the lipophilic -CF₃ group .
Notes on Evidence and Limitations
- Discrepancies in Molecular Formulas : lists a molecular formula (C₆HCl₂F₃N₂O₂) inconsistent with the compound name "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid," suggesting possible data entry errors. Further verification is required .
- Limited Data on Target Compound: Direct experimental data (e.g., solubility, melting point) for the trifluoromethyl-substituted compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid is a compound of interest due to its potential pharmacological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 216.163 g/mol
- CAS Number : 175277-60-8
Research indicates that compounds with a pyridine or dihydropyridine moiety often exhibit diverse biological activities, including anti-inflammatory, anti-fibrotic, and potential anticancer effects. The trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to the compound's efficacy in biological systems.
Pharmacological Studies
Several studies have explored the biological activity of related compounds. For example:
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Anti-Fibrotic Activity : Compounds similar to this compound have shown significant inhibition of collagen synthesis in hepatic stellate cells (HSCs), suggesting potential use in treating liver fibrosis .
Compound IC50 (µM) Effect 12m 45.69 Inhibits collagen synthesis 12q 45.81 Reduces hydroxyproline content - Oxidative Stress Modulation : The compound may play a role in modulating oxidative stress by influencing the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
Study on Hepatic Stellate Cells
A study published in MDPI evaluated the effects of various pyridine derivatives on HSC proliferation and collagen production. The results indicated that compounds with similar structures to this compound effectively reduced collagen type I alpha 1 (COL1A1) protein expression in vitro .
In Vivo Studies
In vivo studies are necessary to validate the efficacy observed in vitro. Future research should focus on animal models to assess the pharmacokinetics and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
